N-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Description

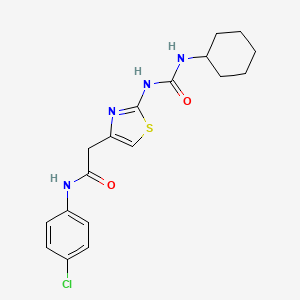

N-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a cyclohexylurea group at position 2 and an acetamide moiety linked to a 4-chlorophenyl group at position 2. Its structural features, including the chloro-substituted aromatic ring and cyclohexylurea side chain, influence its physicochemical properties and interactions with biological targets .

Properties

Molecular Formula |

C18H21ClN4O2S |

|---|---|

Molecular Weight |

392.9 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

InChI |

InChI=1S/C18H21ClN4O2S/c19-12-6-8-14(9-7-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,20,24)(H2,21,22,23,25) |

InChI Key |

UJGDIOMFJGTFST-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with an appropriate thiazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Structural Analogues with Modified Ureido/Acetamide Groups

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (CAS 897620-90-5)

- Structure : Replaces the cyclohexylurea with a 4-chlorophenylurea and substitutes the 4-chlorophenylacetamide with a thiazol-2-yl group.

- Molecular Formula : C₁₅H₁₂ClN₅O₂S₂ (MW: 393.9).

- Key Differences: The dual thiazole rings may enhance π-π stacking interactions but reduce lipophilicity compared to the cyclohexyl group. No bioactivity data is available in the evidence .

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)

- Structure: Features a morpholino group instead of urea and a 2-chlorophenyl substitution on the thiazole.

- Key Differences : The morpholine ring may enhance metabolic stability compared to urea, which is prone to hydrolysis .

Analogues with Varied Benzyl/Aryl Substituents

N-(4-Chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide (CAS 921492-84-4)

- Structure : Retains the cyclohexylurea but replaces the 4-chlorophenylacetamide with a 4-chlorobenzyl group.

- Molecular Formula: C₂₁H₂₄ClN₃O₂S (MW: Not provided).

- Key Differences : The benzyl linkage may alter steric hindrance and membrane permeability compared to the direct acetamide-phenyl bond .

2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide (CAS 921875-24-3)

- Structure : Substitutes the 4-chlorophenyl with a 2,6-difluorobenzyl group.

- Molecular Formula : C₁₉H₂₂F₂N₄O₂S (MW: 408.5).

Bioactive Analogues from Antimicrobial Studies

N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (Compound 107k)

- Structure : Contains a 3-chlorophenyl-thiazole and m-tolylacetamide.

- Bioactivity : Exhibited antibacterial activity (MIC: 6.25–12.5 μg/mL) and antifungal effects.

- Key Differences : The absence of a urea group and presence of a methylphenyl substitution suggest divergent mechanisms of action compared to the target compound .

N-(4-Methylthiazol-2-yl)-2-p-tolylacetamide (Compound 107a)

- Structure : Features a p-tolylacetamide and methyl-thiazole.

- Bioactivity : Demonstrated selective antifungal activity.

- Key Differences : The methyl and tolyl groups reduce steric bulk, possibly improving diffusion across cell membranes .

Property Trends

Biological Activity

N-(4-chlorophenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

- Introduction of the Cyclohexylureido Group : This step includes the reaction of cyclohexyl isocyanate with an amine group on the thiazole ring.

- Acylation : The final step involves acylation with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the chlorophenyl group are crucial for binding to these targets, potentially modulating their activity. The cyclohexylureido group may enhance the compound's stability and bioavailability, making it a promising candidate for further pharmacological studies.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives targeting adenovirus have shown significant efficacy, with selectivity indexes exceeding 100 compared to standard antiviral agents like niclosamide . Such findings suggest that this compound may also possess similar antiviral capabilities.

Antibacterial Activity

The antibacterial potential of related compounds has been explored extensively. For example, certain derivatives have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating that this compound might also exhibit similar antibacterial properties .

Study 1: Antiviral Efficacy

In a study assessing antiviral agents against human adenovirus (HAdV), several compounds were evaluated for their IC50 values and cytotoxicity. Notably, compounds with structural similarities to this compound showed promising results, with some achieving IC50 values as low as 0.27 μM while maintaining low cytotoxicity levels .

Study 2: Antibacterial Screening

A comprehensive screening of various thiazole derivatives indicated that certain analogues exhibited strong inhibitory effects against urease and acetylcholinesterase, suggesting potential applications in treating infections caused by urease-producing bacteria .

Data Summary

| Activity Type | Target Pathogen/Condition | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Antiviral | Human Adenovirus (HAdV) | 0.27 | >100 |

| Antibacterial | Salmonella typhi | Moderate to Strong | Not specified |

| Urease Inhibition | Urease-producing bacteria | Various (e.g., 1.13 for some derivatives) | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.